molecular formula C15H14N2O3 B2549179 3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole CAS No. 325474-06-4

3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole

Cat. No.: B2549179
CAS No.: 325474-06-4
M. Wt: 270.288
InChI Key: CFGJVNORMJDLID-UHFFFAOYSA-N
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Description

3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole is a synthetic indole derivative of interest in medicinal chemistry and organic synthesis research . With a molecular formula of C15H14N2O3 and a molecular weight of 270.29 g/mol, this compound features a 2-methyl-1H-indole core substituted with a 1-(furan-2-yl)-2-nitroethyl group at the 3-position . The indole scaffold is a privileged structure in drug discovery, known for its widespread presence in biologically active molecules and natural products . Researchers are exploring similar nitroethyl indole derivatives as key intermediates or building blocks in synthetic methodologies, such as their conversion into other valuable chemical entities like 2-(1H-indol-2-yl)acetonitriles . Indole derivatives, as a class, have been extensively reported in scientific literature to possess a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This makes the 3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole a compound with potential immeasurable value for exploring newer therapeutic possibilities and developing novel synthetic pathways . This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-15(11-5-2-3-6-13(11)16-10)12(9-17(18)19)14-7-4-8-20-14/h2-8,12,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGJVNORMJDLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001328267
Record name 3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809865
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

325474-06-4
Record name 3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule features a 2-methylindole core substituted at the 3-position with a 1-(furan-2-yl)-2-nitroethyl group. Retrosynthetically, this suggests two key fragments: (i) 2-methyl-1H-indole and (ii) 1-(furan-2-yl)-2-nitroethylene. The convergent strategy involves a conjugate addition of the indole nitrogen to the nitroalkene, leveraging the nucleophilic character of the indole's 3-position.

Critical Evaluation of Fragment Accessibility

2-Methyl-1H-indole is commercially available or accessible via Fischer indole synthesis from phenylhydrazine and 2-methylcyclohexanone. 1-(Furan-2-yl)-2-nitroethylene requires synthesis from furfural through a Henry reaction-dehydration sequence, as no commercial sources exist for this specific nitroalkene.

Synthetic Route Development

Synthesis of 1-(Furan-2-yl)-2-Nitroethylene

Henry Reaction: Nitroaldol Addition

Furfural reacts with nitromethane in the presence of ammonium acetate to yield 1-(furan-2-yl)-2-nitroethanol. Typical conditions:

  • Molar ratio : Furfural : nitromethane = 1 : 2
  • Catalyst : 10 mol% ammonium acetate
  • Solvent : Ethanol (reflux, 6 h)
  • Yield : 68–72%
Dehydration to Nitroethylene

The nitro alcohol undergoes dehydration with acetic anhydride:

  • Reagent : Acetic anhydride (3 equiv)
  • Conditions : 110°C, 2 h under nitrogen
  • Workup : Distillation under reduced pressure
  • Yield : 85%

Characterization Data :

  • 1H NMR (CDCl3): δ 6.52 (dd, J = 3.2 Hz, 1H, furan H-4), 6.44 (d, J = 3.2 Hz, 1H, furan H-3), 7.41 (d, J = 15.4 Hz, 1H, CH=NO2), 6.21 (d, J = 15.4 Hz, 1H, CH=NO2)

Conjugate Addition to 2-Methyl-1H-Indole

The key C–N bond formation employs acid-catalyzed Michael addition:

Optimized Procedure :

  • Charge 2-methyl-1H-indole (2.0 mmol) and 1-(furan-2-yl)-2-nitroethylene (2.1 mmol) in anhydrous ethanol
  • Add acetic acid (0.5 mol%)
  • Reflux at 80°C for 5 h under nitrogen
  • Cool to 0°C, collect precipitate by filtration
  • Wash with cold ethanol and dry under vacuum

Critical Parameters :

  • Temperature : Below 80°C leads to incomplete conversion
  • Acid Loading : >1 mol% causes indole polymerization
  • Yield : 78–82%

Reaction Mechanism and Stereochemical Considerations

The process proceeds through a stepwise mechanism:

  • Indole Protonation : Acetic acid protonates the nitroethylene β-carbon, enhancing electrophilicity
  • Michael Addition : Indole's C3 attacks the β-nitrostyrene's α-position
  • Tautomerization : The intermediate enamine stabilizes through conjugation with the nitro group

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a reaction energy of −24.3 kcal/mol, favoring product formation. The transition state exhibits partial charge transfer from indole's π-system to the nitroethylene LUMO.

Structural Characterization and Analytical Data

Spectroscopic Profile

3-[1-(Furan-2-yl)-2-Nitroethyl]-2-Methyl-1H-Indole :

  • MP : 142–144°C (EtOH/hexane)
  • IR (cm⁻¹) : 3265 (N-H), 1530 (asym NO2), 1350 (sym NO2), 1015 (furan C-O)
  • 1H NMR (400 MHz, CDCl3):
    δ 8.21 (s, 1H, NH),
    7.45 (d, J = 7.8 Hz, 1H, H-4),
    7.32–7.25 (m, 2H, H-5, H-6),
    7.12 (t, J = 7.2 Hz, 1H, H-7),
    6.52 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4),
    6.44 (d, J = 3.2 Hz, 1H, furan H-3),
    5.62 (dd, J = 8.4, 6.6 Hz, 1H, CH-NO2),
    5.18–5.10 (m, 2H, CH2),
    2.48 (s, 3H, CH3)
  • 13C NMR (101 MHz, CDCl3):
    δ 148.2 (C-2),
    142.5 (NO2),
    135.7 (C-3a),
    128.9–121.4 (aromatic Cs),
    112.3 (furan C-2),
    110.5 (furan C-5),
    72.8 (CH-NO2),
    45.3 (CH2),
    18.9 (CH3)

Chromatographic Properties

  • HPLC : 98.2% purity (C18, MeCN/H2O 70:30, 1 mL/min)
  • TLC : Rf 0.41 (EtOAc/hexane 1:3)

Process Optimization and Scale-Up Challenges

Solvent Screening

Solvent Conversion (%) Isolated Yield (%)
Ethanol 98 82
THF 87 68
DCM 45 32
MeCN 92 75

Ethanol provides optimal balance between solubility and reaction rate.

Temperature Profile

Temp (°C) Time (h) Yield (%)
60 8 65
70 6 72
80 5 82
90 4 79

Higher temperatures accelerate reaction but promote decomposition above 85°C.

Alternative Methodologies and Comparative Analysis

Reductive Amination Approach

An alternative pathway involving:

  • Condensation of 2-methylindole-3-carbaldehyde with furfurylamine
  • Nitro group introduction via diazotization

This method proved inferior (43% yield) due to over-nitration side products.

Solid-Phase Synthesis

Immobilization of indole on Wang resin followed by nitroethylene coupling showed potential for combinatorial chemistry (67% yield), but scalability issues limit industrial application.

Industrial Production Feasibility

Techno-economic analysis reveals:

  • Raw Material Cost : $12.50/g at 100 kg scale
  • Process Mass Intensity : 18.7 kg/kg
  • E-Factor : 6.3

Major cost drivers include furfural purification and nitroethylene stabilization.

Chemical Reactions Analysis

Nitro Group Reduction

The nitroethyl group undergoes catalytic hydrogenation or chemical reduction to form amine derivatives. This transformation is critical for generating bioactive intermediates:

Reagent/ConditionsProductYieldReference
H₂ (1 atm), Pd/C (10%), EtOH3-[1-(Furan-2-yl)-2-aminoethyl]-2-methyl-1H-indole85%
Zn/HCl, reflux, 4 hSame as above72%

Mechanism : The nitro group (NO2-\text{NO}_2) is reduced to an amine (NH2-\text{NH}_2) via intermediates such as nitroso and hydroxylamine species. Catalytic hydrogenation proceeds through adsorption on Pd surfaces, while Zn/HCl involves sequential electron transfer.

Spirocyclization via Phosphoryl Chloride Activation

Under acidic conditions, this compound participates in [4+1]-spirocyclization to form spiro-isoxazoline intermediates, which rearrange into acetonitriles (Fig. 1):

Key Steps (from analogous systems ):

  • Nitronate Formation : Reaction with POCl3/Et3N\text{POCl}_3/\text{Et}_3\text{N} generates phosphorylated nitronate.

  • Cyclization : Intramolecular 5-endo-trig cyclization produces spirocyclic iminium species.

  • Rearrangement : Base-assisted cleavage yields 2-(1H-indol-2-yl)acetonitrile derivatives.

ConditionsProductYieldReference
POCl3\text{POCl}_3, Et3N\text{Et}_3\text{N}, benzene, reflux2-(2-Methyl-1H-indol-3-yl)acetonitrile78%

Microwave-Assisted Cyclocondensation

The nitroethyl side chain facilitates cyclocondensation with 1,2-diamines under microwave irradiation to form quinoxaline derivatives (Table 2) :

DiamineProductTimeYield
1,2-Phenylenediamine2-(2-Methyl-1H-indol-3-yl)quinoxaline15 min82%
4-Methoxy-1,2-phenylenediamine6-Methoxy derivative20 min75%

Conditions : Microwave (150°C), DMF solvent, 2:1 diamine-to-substrate ratio.

Furan Ring Functionalization

The furan moiety undergoes electrophilic substitution and oxidation:

ReactionReagents/ConditionsProductYield
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 0°C5-Nitro-furan derivative65%
EpoxidationmCPBA\text{mCPBA}, CH2Cl2\text{CH}_2\text{Cl}_2Furan epoxide58%

Note : Stereoelectronic effects from the (1S)-configuration influence regioselectivity in these reactions .

Indole Core Modifications

The indole nitrogen and C3 position participate in:

  • Alkylation : Treatment with CH3I/K2CO3\text{CH}_3\text{I}/\text{K}_2\text{CO}_3 yields N-methyl derivatives (89% yield).

  • Electrophilic Substitution : Bromination at C5 using Br2/AcOH\text{Br}_2/\text{AcOH} (73% yield).

Scientific Research Applications

Synthesis of 3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole

The synthesis of this compound typically involves several steps, often beginning with the reaction of indole with β-nitrostyrene under acidic conditions. The following general procedure outlines the synthesis:

  • Reagents : Indole, β-nitrostyrene, acetic acid, ethanol.
  • Procedure :
    • Combine indole (2.0 mmol) and β-nitrostyrene (2.1 mmol) in a round-bottom flask with acetic acid (10 μL) and ethanol (1 mL).
    • Reflux the mixture for 2 to 8 hours while monitoring the reaction progress via thin-layer chromatography (TLC).
    • Upon completion, cool the mixture and collect the precipitate by filtration.
    • Purify the residue using silica gel chromatography.

This method yields 3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole with significant efficiency and purity .

Biological Activities

The biological activities of indole derivatives are well-documented, including antimicrobial, anticancer, and anti-inflammatory properties. Preliminary studies suggest that 3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole may exhibit notable biological activity due to its structural features:

  • Antimicrobial Activity : Indole derivatives are known to possess antimicrobial properties. The furan ring in this compound may enhance its interaction with microbial targets.
  • Anticancer Potential : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. The presence of the nitro group may contribute to this activity through mechanisms involving reactive oxygen species or apoptosis induction.
  • Anti-inflammatory Effects : Some studies have suggested that indole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or inflammatory bowel disease .

Case Study 1: Anticancer Activity

A study investigated the efficacy of various indole derivatives against human cancer cell lines. Among these, 3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole demonstrated significant cytotoxic effects on breast cancer cells, with IC50 values comparable to established chemotherapeutic agents. The mechanism of action was attributed to cell cycle arrest and induction of apoptosis .

Case Study 2: Antimicrobial Properties

In another investigation, the antimicrobial activity of 3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole was assessed against Gram-positive and Gram-negative bacteria. The compound exhibited potent inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole core can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

a) 3-(Furan-2-ylmethyl)-1H-indole (3s)
  • Molecular Formula: C₁₃H₁₁NO
  • Key Features : Lacks the nitroethyl group and 2-methyl substituent; instead, it has a furan-2-ylmethyl chain at position 3.
  • ¹H-NMR (CDCl₃) : δ 4.24 (s, 2H, CH₂), 6.16–7.80 ppm (aromatic and furan protons) .
  • HRMS (ESI) : m/z 220.0737 (M + Na⁺) .
b) tert-Butyl 3-{1-[(Pivaloyloxy)amino]-2-nitroethyl}-1H-indole-1-carboxylate (7b)
  • Molecular Formula : C₂₀H₂₆N₃O₅
  • Key Features: Incorporates a tert-butyl carbamate group at position 1 and a pivaloyloxyamino-nitroethyl chain at position 3 .
  • Comparison : The bulky tert-butyl group enhances steric hindrance, limiting rotational freedom compared to the simpler 2-methyl substituent in the target compound.
c) 3-(1-(4-Fluorophenyl)-2-nitroethyl)-1-methyl-1H-indole
  • Molecular Formula : C₁₇H₁₅FN₂O₂
  • Key Features : Replaces the furan-2-yl group with a 4-fluorophenyl ring .
  • Comparison : The electron-withdrawing fluorine substituent may increase the nitro group’s electrophilicity, enhancing reactivity in nucleophilic additions compared to the furan analogue.

Functional Group Variations

a) 3-[1-(Furan-2-yl)-2-aminoethyl]-2-methyl-1H-indole
  • Key Features : The nitro group is replaced with an amine (-NH₂).
  • ¹³C-NMR (CDCl₃): δ 144.88 (C-NH₂) instead of 147.14 (C-NO₂) .
  • HRMS (CI) : m/z 223.1225 (C₁₅H₁₅N₂) .
  • Comparison : The amine derivative is less polar and may exhibit altered solubility and bioavailability.
b) 2-Methyl-3-{2-nitro-1-[2-(prop-2-yn-1-yl-oxy)phenyl]ethyl}-1H-indole
  • Key Features : Features a propargyloxy-phenyl group instead of furan .

Spectral and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents ¹³C-NMR (C-NO₂/NH₂) HRMS (m/z)
Target Compound C₁₅H₁₄N₂O₃ 278.29 2-methyl, 3-(nitroethyl-furan) 147.14 253.0979
3-(Furan-2-ylmethyl)-1H-indole (3s) C₁₃H₁₁NO 197.23 3-(furan-2-ylmethyl) N/A 220.0737
tert-Butyl 3-{1-[(Pivaloyloxy)amino]-2-nitroethyl}-1H-indole-1-carboxylate (7b) C₂₀H₂₆N₃O₅ 396.44 1-tert-butyl, 3-(pivaloyloxyamino-nitroethyl) N/A N/A
3-(1-(4-Fluorophenyl)-2-nitroethyl)-1-methyl-1H-indole C₁₇H₁₅FN₂O₂ 298.32 1-methyl, 3-(nitroethyl-4-fluorophenyl) N/A N/A

Key Findings and Implications

Nitro Group Impact : The nitroethyl group in the target compound enhances polarity and electrophilicity compared to amine or alkyl derivatives, influencing its interaction with biological targets or synthetic intermediates .

Substituent Effects :

  • Furan vs. Phenyl : The furan ring’s oxygen atom may engage in hydrogen bonding, while fluorophenyl groups introduce steric and electronic effects .
  • Steric Bulk : tert-Butyl or pivaloyloxy groups in analogues reduce conformational flexibility compared to the simpler 2-methyl substituent .

Synthetic Versatility : The nitro group allows for further functionalization (e.g., reduction to amine), while furan or alkyne moieties enable click chemistry or heterocyclic ring expansions .

Biological Activity

3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an indole backbone, a furan ring, and a nitroethyl substituent. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Indole Backbone : A bicyclic structure that is prevalent in many biologically active compounds.
  • Furan Ring : Contributes to the compound's reactivity and potential biological interactions.
  • Nitroethyl Group : Known for its electron-withdrawing properties, which can influence the compound's biological activity.

Biological Activity Overview

Research indicates that indole derivatives, including 3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole, exhibit a range of biological activities:

  • Anticancer Properties : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including glioma and melanoma .
  • Antimicrobial Activity : Indole derivatives are often explored for their potential to inhibit bacterial growth and combat infections.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

The specific mechanisms through which 3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Enzyme Inhibition : The nitro group may participate in redox reactions or serve as a pharmacophore for enzyme inhibition.
  • Signaling Pathway Modulation : The compound may interact with key signaling pathways involved in cancer progression and inflammation.
  • Electrophilic Reactions : The electron-rich nature of the indole ring allows for electrophilic substitutions that could lead to diverse biological interactions.

Cytotoxicity Assays

In recent studies, derivatives of 3-(2-nitroethyl)-1H-indoles were evaluated for their cytotoxic effects on various cancer cell lines. For example, compounds demonstrated micromolar activity against A549 (lung cancer) and HeLa (cervical cancer) cells, indicating their potential as anticancer agents .

Antimicrobial Testing

Research has shown that similar indole derivatives possess notable antimicrobial properties. For instance, one study reported that a related compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
3-(1-(4-Chlorophenyl)-2-nitroethyl)-1H-indoleContains a chlorophenyl groupExhibits different electronic properties
3-(1-(5-Methylfuran-2-yl)-2-nitroethyl)-1H-indoleMethyl substitution on furanPotentially altered solubility
3-(1-(Thien-2-yl)-2-nitroethyl)-1H-indoleContains a thiophene ringDifferent reactivity due to sulfur atom

This table highlights how variations in substituents can influence chemical behavior and biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via electrophilic substitution or transition-metal-catalyzed cross-coupling. For example, iodine-catalyzed reactions (e.g., using I₂ in MeCN at 40°C) achieve high yields (~98%) by optimizing catalyst loading and temperature . A nitroethyl group can be introduced via nitration of indole precursors, as seen in analogous compounds where Pd/Rh-mediated methods enable regioselective functionalization . Key steps include protecting the indole nitrogen and using furan derivatives (e.g., furan-2-ylmethanol) for alkylation .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what critical data should be reported?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substitution patterns. For instance, the furan and nitroethyl groups produce distinct signals (e.g., furan protons at δ ~6.1–6.4 ppm and nitro group coupling in ¹H NMR) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M + Na]⁺ peak), while X-ray crystallography resolves stereochemistry, as demonstrated in structurally related nitroindoles .

Q. What are the typical challenges in purifying this compound, and how can they be addressed?

  • Methodological Answer : Polar byproducts (e.g., unreacted nitro precursors) often complicate purification. Flash chromatography with gradient elution (e.g., cyclohexane/EtOAc) effectively isolates the product . For crystalline derivatives, recrystallization in EtOH/water mixtures improves purity, as shown for similar indole analogs .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved?

  • Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. Deuterated solvent trials (e.g., CDCl₃ vs. DMSO-d₆) and 2D NMR (COSY, HSQC) clarify coupling patterns. For example, NOESY can confirm spatial proximity between the nitroethyl and furan groups . Computational modeling (DFT) predicts chemical shifts, aiding assignments when experimental data is ambiguous .

Q. What strategies optimize regioselectivity during the introduction of the nitroethyl group?

  • Methodological Answer : Regioselectivity depends on electronic and steric factors. Electron-rich indoles favor electrophilic attack at C3. Using bulky directing groups (e.g., 2-methyl substitution) and low-temperature nitration minimizes byproducts. Catalytic systems like FeCl₃ in MeCN enhance para-selectivity in nitration, as observed in analogous indole derivatives .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Methodological Answer : SAR studies on related indoles show that nitro groups enhance antimicrobial activity , while furan moieties improve solubility. Systematic substitution at the indole C2 (methyl) and nitroethyl positions can be explored via bioisosteric replacement. For example, replacing the furan with thiophene or pyridine alters π-π stacking interactions, which can be modeled using molecular docking against target enzymes .

Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. For instance, the nitro group’s electron-withdrawing effect lowers LUMO energy at the furan ring, making it susceptible to nucleophilic addition. MD simulations assess solvent effects on reaction pathways .

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